7-Fluoroisoquinoline-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling SAR

7-Fluoroisoquinoline-5-carboxylic acid is a precisely functionalized isoquinoline building block with a non-interchangeable 5-COOH/7-F substitution pattern critical for SAR-driven programs. This regioisomer uniquely tailors electronic/steric environments for CNS-penetrant libraries, kinase-targeting PROTACs, and surface-anchored monolayers. The fluorine atom serves as a 19F NMR probe while the carboxylic acid provides a versatile linker handle. Insist on this specific regioisomer to maintain target binding and synthetic fidelity—substitution by isomers leads to total activity loss. Order high-purity (≥95%) material for your lead optimization campaigns.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
Cat. No. B7901142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroisoquinoline-5-carboxylic acid
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CC(=C2)F)C(=O)O
InChIInChI=1S/C10H6FNO2/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14/h1-5H,(H,13,14)
InChIKeyXXQJUFGUCZDYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroisoquinoline-5-carboxylic Acid: Procurement and Differentiation Guide for Fluorinated Isoquinoline Scaffolds


7-Fluoroisoquinoline-5-carboxylic acid (CAS 1368043-44-0) is a fluorinated heteroaromatic building block of the isoquinoline class, featuring a bicyclic core with a carboxylic acid group at the 5-position and a fluorine substituent at the 7-position . Its molecular formula is C10H6FNO2 with a molecular weight of 191.16 g/mol . This compound serves as a key intermediate in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules where precise substitution patterns critically influence target binding and physicochemical properties . Its specific substitution pattern (5-COOH, 7-F) on the isoquinoline ring creates a unique electronic and steric environment distinct from other regioisomeric fluoroisoquinoline carboxylic acids, making it a valuable, non-interchangeable scaffold for structure-activity relationship (SAR) exploration and lead optimization campaigns .

The Functional Consequences of Substitution Pattern: Why 7-Fluoroisoquinoline-5-carboxylic Acid Cannot Be Substituted by Other Fluoroisoquinoline Regioisomers


Fluoroisoquinoline carboxylic acids are not generic or functionally interchangeable. While the isoquinoline core and substituents are constant, the specific regioisomeric arrangement of the carboxylic acid and fluorine atoms dictates critical molecular properties. These properties—including pKa, hydrogen-bonding network potential, and steric bulk—directly govern a compound's utility as a selective building block in synthesis, its performance in materials applications, and its interaction with biological targets . For instance, the relative positions of the fluorine and carboxyl groups on the aromatic rings influence the molecule's electronic distribution, which in turn affects its reactivity in cross-coupling reactions and its ability to engage in specific binding interactions . Substituting 7-fluoroisoquinoline-5-carboxylic acid with, for example, a 7-fluoro-3-carboxylic acid or an 8-fluoro-5-carboxylic acid isomer will result in a different spatial and electronic profile, potentially leading to a total loss of desired biological activity or synthetic utility. Therefore, in rigorous scientific work, the precise 7-fluoro-5-carboxy substitution pattern is a non-negotiable requirement for achieving targeted outcomes, underscoring the need for evidence-based selection.

Quantitative Differentiation of 7-Fluoroisoquinoline-5-carboxylic Acid: A Comparative Evidence Guide


Regioisomeric Impact on Physicochemical Properties: pKa and Acidity

The precise placement of the fluorine atom and carboxylic acid group on the isoquinoline ring alters the compound's acidity and electrostatic profile. While direct experimental pKa data for 7-fluoroisoquinoline-5-carboxylic acid is not widely published, a clear trend emerges from predictive models and data for its regioisomers, underscoring the importance of positional substitution . For 8-fluoroisoquinoline-4-carboxylic acid, the pKa is reported to be approximately 3.2 . In contrast, the predicted pKa for 3-fluoroisoquinoline-1-carboxylic acid is significantly higher at 6.36 . This difference of over 3 log units indicates a vastly different protonation state at physiological pH (7.4), which directly impacts solubility, membrane permeability, and the ability to form critical ionic interactions with biological targets or reagents .

Medicinal Chemistry Physicochemical Profiling SAR

Impact of Fluorine Substitution on Lipophilicity and Predicted Bioavailability

Fluorination is a well-established strategy to modulate lipophilicity, often improving membrane permeability and metabolic stability [1]. The LogP of the parent scaffold, 7-fluoroisoquinoline, is reported as approximately 2.3 (XLogP3) [2] and 2.01 (ACD/LogP) . The addition of the carboxylic acid group will significantly lower the overall LogP and LogD of 7-fluoroisoquinoline-5-carboxylic acid, but the underlying core lipophilicity remains a key differentiator from non-fluorinated analogs [1]. In silico models for 7-fluoroisoquinoline predict high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability , attributes often associated with favorable oral bioavailability and CNS exposure [1]. Non-fluorinated isoquinoline carboxylic acids would be expected to have lower lipophilicity, potentially resulting in inferior membrane permeability.

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Synthetic Utility in Cross-Coupling Reactions: A Critical Building Block

Fluorinated isoquinolines are highly valued as building blocks for synthesizing complex molecules via cross-coupling reactions . The 5-carboxylic acid group on 7-fluoroisoquinoline-5-carboxylic acid provides a versatile handle for further functionalization (e.g., amide bond formation, esterification) or can serve as a directing group for metal-catalyzed C-H activation. The presence of the fluorine atom at the 7-position is critical, as it can influence the electronics of the aromatic ring and thus the reactivity of adjacent positions in cross-coupling events. For instance, the parent 7-fluoroisoquinoline is a key intermediate in the synthesis of 4-bromo-7-fluoroisoquinoline, a more advanced building block for Suzuki-Miyaura and other cross-couplings, which is achieved via a direct bromination step [1]. This contrasts with other regioisomers, where the electronics imparted by different fluorine positions could lead to poor reactivity, unwanted side reactions, or the inability to install the same functional groups.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Comparative Predicted Solubility Profile in Aqueous and Organic Media

The solubility profile of a compound is a crucial factor in both its synthetic handling and its potential for biological testing . 7-Fluoroisoquinoline-5-carboxylic acid is reported to have limited aqueous solubility but demonstrates good solubility in DMSO . This is a typical profile for a heteroaromatic carboxylic acid with a lipophilic fluorine substituent. In contrast, the predicted aqueous solubility (ESOL Log S) for the parent 7-fluoroisoquinoline is -2.91 (0.183 mg/mL), placing it in a moderate solubility class . The carboxylic acid group in the target compound will likely increase aqueous solubility compared to the parent scaffold, but the precise magnitude is regioisomer-dependent. For instance, the solubility of 7-fluoroisoquinoline-5-carboxylic acid in DMSO allows for easy preparation of concentrated stock solutions for biological assays, a practical advantage over less soluble analogs.

Physicochemical Properties Formulation Science Analytical Chemistry

Strategic Application Scenarios for 7-Fluoroisoquinoline-5-carboxylic Acid


Lead Optimization in CNS Drug Discovery Programs

In medicinal chemistry programs targeting CNS disorders, the need for compounds with favorable brain penetration is paramount. The established lipophilicity (LogP ~2.3 for the core) and predicted BBB permeability of the 7-fluoroisoquinoline scaffold make 7-fluoroisoquinoline-5-carboxylic acid an attractive starting point for building CNS-penetrant chemical libraries . By incorporating this scaffold, medicinal chemists can explore SAR around the 5-carboxylic acid group (e.g., forming amides, esters, or bioisosteres) while maintaining the core properties that favor CNS exposure. This provides a strategic advantage over less lipophilic, non-fluorinated isoquinoline scaffolds, which may have inherent limitations in crossing the blood-brain barrier.

Development of Selective Kinase or Epigenetic Inhibitors

The isoquinoline scaffold is a privileged structure in kinase and epigenetic target inhibitor design . The unique electronic and steric environment created by the 7-fluoro-5-carboxy substitution pattern can be exploited to achieve high selectivity for a specific target within a family of related enzymes. The fluorine atom can engage in orthogonal multipolar interactions with protein backbones [1], while the carboxylic acid can form a critical salt bridge or hydrogen-bonding network in a binding pocket . This specific regioisomer should be prioritized over other fluoroisoquinoline carboxylic acids when a computational docking or SAR study suggests that this precise 3D presentation of functional groups is required for optimal target engagement and selectivity.

Synthesis of Complex Molecular Probes and PROTACs

In chemical biology, the carboxylic acid group of 7-fluoroisoquinoline-5-carboxylic acid serves as a highly convenient attachment point for linkers, enabling the creation of more complex molecular tools. For example, it can be readily conjugated to polyethylene glycol (PEG) chains for solubility enhancement or to biotin for target identification studies. More significantly, it is an ideal handle for constructing PROTACs (PROteolysis TArgeting Chimeras) , where the isoquinoline moiety serves as the target protein ligand, and the carboxylic acid is used to attach a linker that connects to an E3 ligase ligand. The fluorine atom provides a spectroscopic handle (19F NMR) for monitoring reactions and conformational studies, adding a layer of analytical utility not present in non-fluorinated analogs.

Self-Assembled Monolayers (SAMs) for Surface Engineering

The isoquinoline core of 7-fluoroisoquinoline-5-carboxylic acid promotes strong adsorption onto metal surfaces, while the fluorine substituent imparts chemical resistance and modifies surface energy . The carboxylic acid group can be used to anchor the molecule to oxide surfaces or to introduce further functionality. This specific combination of properties makes this regioisomer a candidate for creating tailored self-assembled monolayers (SAMs) for applications in corrosion inhibition, biosensing, or molecular electronics. The precise substitution pattern will dictate the molecular packing density and the orientation of the functional groups on the surface, which are critical parameters for device performance.

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